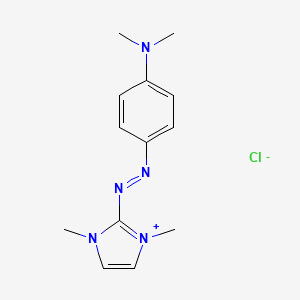
Promethium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Promethium atom is a lanthanoid atom and a f-block element atom.
A radioactive element of the rare earth family of metals. It has the atomic symbol Pm, and atomic number 61. It has been used in the construction of atomic batteries, in the preparation of self-luminous compounds, and as a beta-particle source for thickness gauges.
Wissenschaftliche Forschungsanwendungen
Applications in Technology and Everyday Life
Promethium (Pm), particularly the isotope 147Pm, plays a significant role in various technological and everyday applications. It's used in long-life atomic batteries for satellites or space probes, satellite-to-submarine laser communication systems, and in "cosmic clocks" for measuring cosmic rays lifetime. Additionally, 147Pm finds application in monitoring soil moisture changes in citrus leaves, radiotherapy, and even in preventing dandruff. During the Apollo Moon missions, it illuminated instruments in the landing modules, and today, it aids in simulating space conditions on Earth for interplanetary mission preparations (Elkina & Kurushkin, 2020).
Production and Separation Techniques
Promethium-147 can be produced by irradiating natural neodymium in medium-flux reactors. This study utilized Ln resin to separate 147Pm from the Nd-target material, achieving promethium with sufficient activity and minimal impurities (Hosseini et al., 2020).
Particle Accelerator Production
The production of promethium-147 via particle accelerators is another avenue of research. This involves calculating the cross-section for charged particle induced reactions on Nd targets and simulating the reaction processes to optimize yield and activity (Artun, 2017).
Medical Applications
Promethium-149, as a moderate energy beta emitter, has been studied for potential radiotherapy applications. It's suitable for targeting specific receptors on tumor cells due to its ability to be prepared in no carrier added concentrations (Hu et al., 2002).
Scientific Studies in Astronomy
Promethium's presence has been investigated in astronomical studies, particularly in the spectra of certain stars. This exploration aids in understanding stellar compositions and processes (Cowley et al., 2004).
Chemical and Physical Properties
Studies on promethium's chemical and physical properties, like its polarographic potential and spectral transitions, are crucial for its applications in various fields (Schwabe & Anders, 2004); (Zhao et al., 2015).
Ion Selective Sensors
The development of ion-selective sensors for promethium determination has been a significant area of research, contributing to more accurate and efficient monitoring of this element (Gupta et al., 2010).
Thermodynamic Properties
Understanding the thermodynamic properties of promethium, such as in promethium (III) oxide (Pm2O3), is essential for its applications in fields like luminescence and material science (Arblaster, 2013); (Rafi & Rosli, 2018).
Eigenschaften
CAS-Nummer |
7440-12-2 |
|---|---|
Produktname |
Promethium |
Molekularformel |
Pm |
Molekulargewicht |
144.91276 g/mol |
IUPAC-Name |
promethium |
InChI |
InChI=1S/Pm |
InChI-Schlüssel |
VQMWBBYLQSCNPO-UHFFFAOYSA-N |
SMILES |
[Pm] |
Kanonische SMILES |
[Pm] |
Andere CAS-Nummern |
22541-16-8 7440-12-2 |
Synonyme |
Promethium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



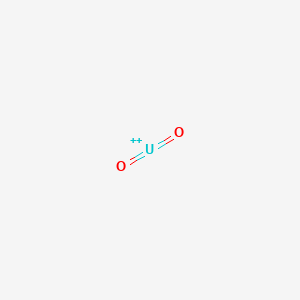
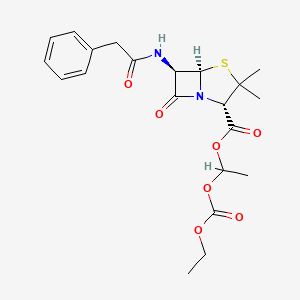
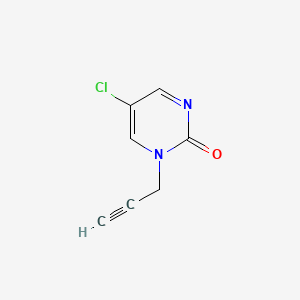
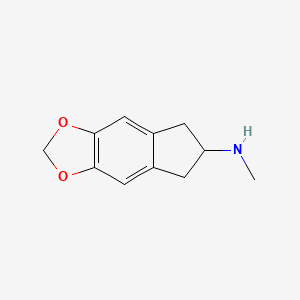
![[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-[dimethyl-[(1,2,6-trimethyl-3,5-dioxopyrazolo[1,2-a]pyrazol-7-yl)methyl]azaniumyl]ethyl phosphate](/img/structure/B1206966.png)
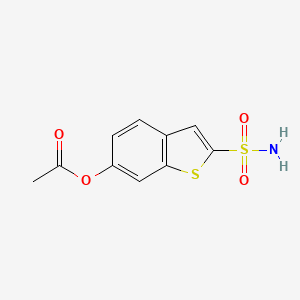
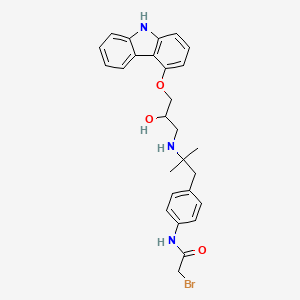
![8-methyl-6-(3-methyl-2-thiophenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid ethyl ester](/img/structure/B1206970.png)
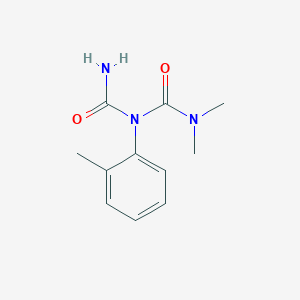
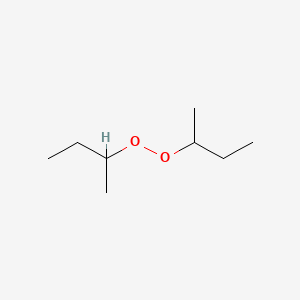
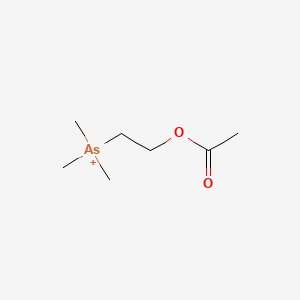
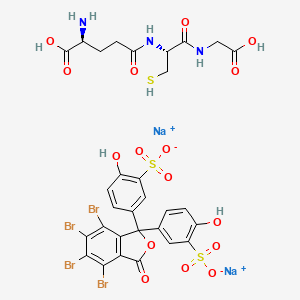
![(1S,2S,4S,8S,9S,11S,12S,13R)-8-(2-chloroacetyl)-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B1206979.png)
